molecular formula C12H12N2O B103516 (4-Phenoxyphenyl)hydrazine CAS No. 17672-28-5

(4-Phenoxyphenyl)hydrazine

Cat. No.: B103516
CAS No.: 17672-28-5
M. Wt: 200.24 g/mol
InChI Key: LGRURSNANBXOMS-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)hydrazine is an organic compound with the molecular formula C12H12N2O It is a hydrazine derivative where one of the hydrazine nitrogen atoms is bonded to a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Phenoxyphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-phenoxyaniline with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

  • Dissolve 4-phenoxyaniline in an appropriate solvent such as ethanol.
  • Add hydrazine hydrate to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Phenoxyphenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazines.

Scientific Research Applications

(4-Phenoxyphenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Phenoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Similar structure but lacks the phenoxy group.

    4-Methoxyphenylhydrazine: Similar structure with a methoxy group instead of a phenoxy group.

    4-Chlorophenylhydrazine: Similar structure with a chloro group instead of a phenoxy group.

Uniqueness

(4-Phenoxyphenyl)hydrazine is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(4-phenoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRURSNANBXOMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375450
Record name (4-phenoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17672-28-5
Record name (4-Phenoxyphenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17672-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-phenoxyphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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